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Compound of Interest

Compound Name: N-Bromophthalimide

Cat. No.: B1208297

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data for N-
Bromophthalimide (CAS No. 2439-85-2), a key reagent in organic synthesis. Due to the
limited availability of comprehensive, publicly accessible experimental spectra, this document
combines available data with theoretical expectations based on the compound's structure.

Molecular Structure and Properties

N-Bromophthalimide is a derivative of phthalimide where the nitrogen atom is bonded to a
bromine atom. This structure significantly influences its reactivity and spectroscopic
characteristics.

Molecular Formula: CsHaBrNO2[1][2][3]
Molecular Weight: 226.03 g/mol [1][2][3]

IUPAC Name: 2-bromoisoindole-1,3-dione[4]

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for N-
Bromophthalimide.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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Direct experimental *H and *3C NMR data for N-Bromophthalimide is not readily available in
publicly accessible databases. The expected chemical shifts are based on the analysis of its
chemical structure and comparison with similar aromatic imide compounds. The aromatic
protons are expected to appear in the typical downfield region for substituted benzene rings.

Expected Chemical o
1H NMR _ Multiplicity Notes
Shift (ppm)

The four protons on
the benzene ring are
. ) chemically non-
Aromatic Protons ~7.8-8.0 Multiplet )
equivalent and would
likely appear as a

complex multiplet.

Expected Chemical Shift

13C NMR Notes
(ppm)
Two peaks are expected for
Carbonyl Carbons (C=0) ~165-170
the two carbonyl carbons.
Four peaks are expected for
Aromatic Carbons (C-H) ~120- 135 the four methine carbons in the

aromatic ring.

) Two peaks are expected for
Aromatic Carbons (C-N/C-

c=0) ~130- 140 the two quaternary carbons of

the benzene ring.

Table 2: Infrared (IR) Spectroscopy Data

The FT-IR spectrum of N-Bromophthalimide has been recorded, though a detailed peak list is
not widely published.[1] The characteristic absorption bands are expected to be dominated by
the carbonyl groups and the aromatic ring vibrations.
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Expected Wavenumber

Vibrational Mode Intensity
(cm~)
C=0 Symmetric Stretch ~1780 - 1760 Strong
C=0 Asymmetric Stretch ~ 1740 - 1720 Strong
C-N Stretch ~ 1300 - 1200 Medium
Aromatic C=C Stretch ~ 1600 - 1450 Medium to Weak
Aromatic C-H Stretch ~ 3100 - 3000 Weak
N-Br Stretch ~ 700 Medium to Weak

Table 3: Mass Spectrometry (MS) Data

The exact mass of N-Bromophthalimide can be calculated from its molecular formula. The
fragmentation pattern in mass spectrometry would likely involve the loss of bromine and
cleavage of the imide ring.

Parameter Value Notes

Expected to show a

characteristic isotopic pattern

Molecular lon (M*) m/z = 225/227 _ _
for bromine (*°Br and 81Br in
~1:1 ratio).[1]

Monoisotopic Mass 224.94254 Da [4]

Major Fragments * [M-Br]* Loss of the bromine atom.

Cleavage of the imide ring can
* Fragments from the ]
o lead to various smaller
phthalimide ring
fragments.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a
solid organic compound like N-Bromophthalimide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of N-Bromophthalimide in a suitable
deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
Set the spectral width to cover the aromatic and any other relevant regions. Use a sufficient
number of scans to obtain a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse
sequence. A larger number of scans will be required compared to *H NMR due to the low
natural abundance of 13C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an
internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

o Thoroughly grind a small amount of N-Bromophthalimide (1-2 mg) with about 100-200
mg of dry potassium bromide (KBr) using an agate mortar and pestle.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
Instrumentation: Use a Fourier-Transform Infrared spectrometer.

Data Acquisition:

o Record a background spectrum of the empty sample compartment or a pure KBr pellet.
o Place the sample pellet in the sample holder and record the sample spectrum.

o The spectrum is typically recorded in the range of 4000-400 cm~1.
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o Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to generate the transmittance or absorbance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the N-Bromophthalimide sample into the
mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by
dissolving it in a suitable volatile solvent for techniques like electrospray ionization (ESI).

« lonization: Use an appropriate ionization technique, such as Electron lonization (EI) for
volatile compounds or ESI for less volatile compounds.

o Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, showing the
relative abundance of ions at different m/z values.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like N-Bromophthalimide.
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Caption: General workflow for the spectroscopic analysis of N-Bromophthalimide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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